Benzidine sulfate

Description

Historical Context of Benzidine (B372746) and its Sulfate (B86663) Form in Chemical and Analytical Research

Benzidine has been utilized as a foundational chemical for the production of dyes since the 1850s, especially for creating azo dyes used on textiles, leather, and paper. nih.goviarc.fr Beyond its role in synthesis, benzidine and its salts were established as important reagents in analytical chemistry. ijarsct.co.innih.gov Due to being more soluble in water than the free base, salt forms such as benzidine acetate (B1210297) and benzidine sulfate were often preferred for analytical work. ijarsct.co.in

Historically, benzidine was a key component in qualitative and quantitative analysis. It was widely used as a reagent for detecting sulfate ions. ijarsct.co.inresearchgate.net In the past, it also served in clinical laboratories for the detection of blood, where an enzyme in the blood would oxidize benzidine to produce a distinct blue color. nih.govwikipedia.org This reactivity was also employed in tests for detecting cyanide and hydrogen peroxide. ijarsct.co.innih.goviarc.fr Furthermore, benzidine was found to be a useful reagent for detecting sugars in paper chromatography. ijarsct.co.in However, due to growing toxicological concerns, most of these analytical applications have been largely discontinued (B1498344) and replaced with safer methods, such as those using phenolphthalein (B1677637) or luminol (B1675438) for blood detection. ijarsct.co.innih.govwikipedia.org

Significance of this compound as a Research Focus in Environmental and Health Sciences

The primary significance of this compound in modern environmental and health sciences is directly linked to the severe toxicity and carcinogenicity of the benzidine molecule. ebsco.comontosight.ai In the environment, benzidine can exist in its free organic base form or as a salt, such as this compound or benzidine dihydrochloride. ijarsct.co.inresearchgate.netcdc.gov Its presence in soil and water, particularly near former industrial manufacturing or waste disposal sites, is a key area of environmental investigation. ijarsct.co.inepa.gov

Numerous epidemiological studies have provided unequivocal evidence that occupational exposure to benzidine leads to a significantly increased risk of bladder cancer in humans. ijarsct.co.inepa.govcdc.gov The International Agency for Research on Cancer (IARC) classifies benzidine as a known human carcinogen. ijarsct.co.innih.gov Research has shown that certain azo dyes can be metabolized back into benzidine within the body. nih.gov This has prompted extensive research into the metabolic pathways and the mechanisms by which benzidine initiates cancer. nih.govpic.int Animal studies have further solidified its carcinogenic profile, reporting various tumor types at multiple organ sites following exposure. ijarsct.co.innih.govepa.gov Consequently, benzidine and its salts, including this compound, remain a critical focus for toxicological research, environmental monitoring, and the development of remediation strategies for contaminated sites. ebsco.compic.int

Structure

2D Structure

3D Structure of Parent

Properties

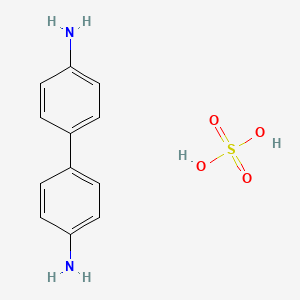

IUPAC Name |

4-(4-aminophenyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJIQNURSAHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

531-86-2, 92-87-5 (Parent) | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21136-70-9, 531-86-2 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21136-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZIDINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T261S779O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Toxicological and Carcinogenic Mechanisms of Benzidine and Its Sulfate Form

Overview of Carcinogenic Potential of Benzidine (B372746) and its Salts

Numerous epidemiological studies and case reports have unequivocally established a strong link between occupational exposure to benzidine and an elevated risk of cancer. iarc.frnih.gov This association has been observed consistently across various countries and industries where benzidine was manufactured or used, particularly in the production of dyes. canada.canih.gov The evidence is so compelling that benzidine is classified as a known human carcinogen. nih.govebsco.com

Target Organ Carcinogenesis: Urinary Bladder and Other Organs

The primary and most well-documented target organ for benzidine-induced carcinogenesis in humans is the urinary bladder. nih.govnih.govnih.gov Decades of occupational health studies have demonstrated a dramatically increased incidence of bladder cancer among workers exposed to benzidine. nih.goviarc.fr In some heavily exposed cohorts, the risk was found to be extraordinarily high. nih.govnih.gov

While the urinary bladder is the principal site of cancer development, evidence also suggests that benzidine may induce tumors in other organs. ebsco.comnih.gov Studies of exposed workers have reported increased mortality from cancers of the kidney, liver, central nervous system, oral cavity, esophagus, and larynx. nih.gov However, the evidence for these other sites is not as strong as that for the urinary bladder. cdc.gov

In animal studies, the target organs for benzidine carcinogenicity can vary by species. cdc.gov For instance, dogs exposed to benzidine primarily develop bladder cancer, similar to humans. nih.govcdc.gov In contrast, rodents such as mice and rats are more prone to developing liver and mammary gland tumors, respectively. iarc.frnih.gov Hamsters have been shown to develop liver and bile duct cancers. cdc.gov

Carcinogenicity Studies in Experimental Animal Models

The carcinogenicity of benzidine and its salts has been extensively documented in various experimental animal models, reinforcing the findings from human epidemiological studies. canada.canih.gov These studies have been crucial in understanding the compound's carcinogenic potential and have demonstrated its ability to induce tumors across different species and routes of exposure. cdc.gov

Oral administration of benzidine and its hydrochloride salt to mice has been shown to significantly increase the incidence of hepatocellular tumors, including both benign adenomas and malignant carcinomas. canada.canih.gov Similarly, studies in hamsters have demonstrated the induction of liver tumors following dietary administration of benzidine. canada.ca In rats, oral exposure has been linked to a notable increase in mammary carcinomas. nih.gov One of the most significant animal models has been the dog, where oral administration of benzidine led to the development of bladder carcinomas, mirroring the primary cancer observed in exposed humans. nih.govcanada.ca

Subcutaneous injection of benzidine and its sulfate (B86663) form in rats has been found to induce a high incidence of Zymbal's gland tumors. nih.govinchem.org These findings from animal studies, summarized in the table below, provide conclusive evidence of the multi-organ carcinogenic potential of benzidine. iarc.fr

| Animal Model | Route of Administration | Target Organ(s) | Reference(s) |

| Mice | Oral (drinking water, diet) | Liver (hepatocellular tumors) | canada.canih.gov |

| Rats | Oral (gavage) | Mammary gland (carcinomas, adenomas) | canada.canih.gov |

| Rats | Subcutaneous injection | Zymbal's gland | nih.govinchem.org |

| Hamsters | Oral (diet) | Liver ("hepatomas and cholangiomas") | canada.ca |

| Dogs | Oral | Urinary bladder (carcinomas) | nih.govcanada.ca |

Molecular Mechanisms of Carcinogenesis

The carcinogenic effects of benzidine are not a result of the compound itself but rather its metabolic transformation into reactive intermediates that can damage cellular macromolecules, particularly DNA. nih.govbiochempress.com This process initiates a cascade of events at the molecular level, ultimately leading to the development of cancer.

Role of Metabolic Activation to Electrophilic Derivatives

For benzidine to exert its carcinogenic effects, it must first undergo metabolic activation. nih.govbiochempress.com This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the relatively inert benzidine molecule into highly reactive electrophilic derivatives. nih.govcdc.gov The key enzymes involved in this activation are cytochrome P450s, which carry out N-oxidation, and N-acetyltransferases. nih.govosu.edu

One proposed metabolic scheme for bladder cancer involves the initial N-acetylation and subsequent N-hydroxylation of benzidine in the liver. nih.gov The resulting intermediate is then conjugated with glucuronic acid, forming a water-soluble glucuronide conjugate that is transported to the bladder via the bloodstream and excreted in the urine. nih.govcdc.gov In the acidic environment of the urine, the glucuronide conjugate can be hydrolyzed, releasing the reactive arylnitrenium ion. iarc.fr This highly electrophilic species can then bind to DNA in the bladder epithelial cells. nih.gov

Peroxidative activation is another significant pathway, particularly in extrahepatic tissues like the bladder epithelium and mammary gland. nih.govnih.gov Peroxidases, such as prostaglandin (B15479496) H synthase, can catalyze the oxidation of benzidine to reactive electrophiles that readily bind to DNA and proteins. nih.govoup.com

Formation of DNA Adducts and Associated Lesions

The covalent binding of benzidine's reactive metabolites to DNA results in the formation of DNA adducts, which are considered a critical initiating event in its mechanism of carcinogenesis. nih.govosu.edu These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired.

The major DNA adduct formed from benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine (dG-C8-ABZ). acs.org This adduct has been detected in the exfoliated urothelial cells and peripheral white blood cells of workers exposed to benzidine. acs.org Another significant adduct is N-(deoxyguanosin-8-yl)-benzidine. oup.comnih.gov Studies have also identified other adducts, such as N-(deoxyguanosin-N2-yl)-benzidine. nih.gov The formation of these adducts can lead to various DNA lesions, including strand breaks and the induction of unscheduled DNA synthesis, a hallmark of DNA repair. nih.govindustrialchemicals.gov.au If these DNA lesions are not properly repaired, they can lead to permanent mutations in the genetic code. osu.edu

Alterations in Oncogenes (e.g., H-ras) and Tumor Suppressor Genes (e.g., TP53)

The mutations caused by benzidine-DNA adducts can affect critical genes that regulate cell growth and division, such as oncogenes and tumor suppressor genes. nih.gov Alterations in these genes can disrupt normal cellular control mechanisms and contribute to the development and progression of cancer.

Mutations in the ras family of oncogenes, particularly H-ras, have been implicated in various cancers. nih.govresearchgate.net While some studies have detected H-ras mutations in urinary tract tumors, a direct and consistent correlation with benzidine exposure is not firmly established across all studies. researchgate.net

The TP53 tumor suppressor gene, often called the "guardian of the genome," plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to DNA damage. mdpi.com Inactivation of TP53 through mutation is a common event in many human cancers. mdpi.comoup.com Studies have shown that in workers exposed to benzidine, the accumulation of mutant p53 protein increased with higher exposure levels. nih.gov Furthermore, benzidine has been shown to induce DNA lesions in the TP53 gene in the bladder, liver, and lung of exposed rats. nih.gov These findings suggest that the inactivation of the TP53 tumor suppressor gene is a significant mechanism in benzidine-induced carcinogenesis.

Structure-Activity Relationships in Carcinogenic Potency of Aromatic Amines and Benzidine Analogs

The carcinogenic potency of aromatic amines, including benzidine and its analogs, is intricately linked to their chemical structure. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for predicting the toxicological properties of related compounds and for developing safer alternatives. researchgate.netoup.com The carcinogenicity of these compounds is not a simple function of their structure but is influenced by a combination of factors including their metabolic activation, the stability of reactive intermediates, and their ability to interact with biological macromolecules like DNA. nih.govtandfonline.comresearchgate.net

Metabolic activation is a critical step in the carcinogenesis of most aromatic amines. tandfonline.com This process often involves N-oxidation to form N-hydroxyarylamines, which can then be further metabolized to highly reactive electrophilic species, such as nitrenium ions. oup.com These reactive metabolites can form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process. nih.govtandfonline.com Therefore, structural features that influence the rate and extent of metabolic activation are key determinants of carcinogenic potency.

For benzidine and its analogs, the presence and position of substituents on the biphenyl (B1667301) rings significantly modulate their mutagenic and carcinogenic activity. oup.comaacrjournals.org For instance, the introduction of methyl groups at the 2 and 2' positions (as in 2,2'-dimethylbenzidine) has been studied in comparison to benzidine. aacrjournals.org Conversely, the complete abolition of mutagenic activity has been observed with the addition of four methyl groups to the benzidine molecule, as seen in 3,3′,5,5′-tetramethylbenzidine, which is considered non-carcinogenic and used as an industrial substitute for benzidine. oup.com

The type of substituent also plays a critical role. The addition of a halogen group, such as in 3,3′-dichlorobenzidine, converts the molecule into a direct-acting mutagen in certain bacterial strains, whereas benzidine itself requires metabolic activation to become mutagenic. oup.com This suggests that the electronic properties conferred by the halogen substituent may facilitate direct interaction with DNA or alter the metabolic pathway. oup.com

Physicochemical properties such as hydrophobicity, electronic parameters (like the energy of the lowest unoccupied molecular orbital, ELUMO), and ionization potential have been investigated for their correlation with mutagenic and carcinogenic activity. researchgate.netoup.com While a direct correlation between individual physicochemical parameters and mutagenic potency has not always been found, it is generally accepted that a combination of these factors governs the biological activity. oup.comnih.gov For example, the carcinogenic potency of aromatic amines has been shown to depend first on their hydrophobicity, and secondarily on electronic and steric properties. researchgate.net The distinction between carcinogenic and non-carcinogenic aromatic amines appears to be more heavily influenced by electronic and steric factors. researchgate.net

The following table summarizes the relative mutagenic activity of benzidine and some of its analogs as reported in a study using the Ames Salmonella/microsome assay, which is often used as an indicator of carcinogenic potential.

| Compound | Relative Mutagenic Activity (TA98 with S9 activation) |

| Benzidine | +++ |

| 3,3′-Dichlorobenzidine | ++++ |

| 3,3′-Dimethoxybenzidine | ++ |

| o-Tolidine (3,3'-Dimethylbenzidine) | ++ |

| N,N,N',N'-Tetramethylbenzidine | - |

| 2-Aminobiphenyl | - |

| 4-Aminobiphenyl (B23562) | ++ |

| Source: Adapted from Chung et al., 2000. oup.com The number of '+' indicates the relative potency, and '-' indicates no significant mutagenic activity. |

This data illustrates that even subtle changes in the chemical structure can lead to significant differences in biological activity. The high mutagenicity of 3,3'-dichlorobenzidine (B165656) and the lack of activity in N,N,N',N'-tetramethylbenzidine highlight the profound impact of substituents on the carcinogenic potential of benzidine analogs. oup.com

Cellular and Systemic Responses to Benzidine Exposure

Induction of Mutagenic and Clastogenic Effects

Benzidine and its sulfate form are recognized as potent genotoxic agents, capable of inducing both mutagenic and clastogenic effects. nih.govtandfonline.com Mutagenicity refers to the induction of permanent changes in the DNA sequence (gene mutations), while clastogenicity involves causing structural damage to chromosomes. tandfonline.com There is strong evidence from in vitro and in vivo studies that the carcinogenicity of benzidine is driven by a genotoxic mechanism of action. nih.govtandfonline.com

The genotoxicity of benzidine is a consequence of its metabolic activation into reactive electrophiles that can bind covalently to DNA, forming DNA adducts. nih.govtandfonline.com This process can occur through several metabolic pathways, including N-oxidation in the liver and peroxidative activation in various tissues. tandfonline.com The formation of these adducts can disrupt the normal functioning of DNA, leading to errors during DNA replication and repair, which can result in mutations. nih.gov

A wide range of genotoxic effects have been observed in various experimental systems following exposure to benzidine. In vitro studies using human and rodent cells have demonstrated that benzidine can induce chromosomal aberrations, sister chromatid exchanges, and DNA damage. tandfonline.com The genotoxic effects in these cellular assays are often enhanced when an external metabolic activation system (like S9 mix from rat liver) is included, underscoring the importance of metabolism in benzidine's genotoxicity. tandfonline.com

In vivo studies in experimental animals have provided further evidence of benzidine's mutagenic and clastogenic potential. Benzidine has been shown to increase the frequency of micronucleated bone-marrow cells in mice, which is an indicator of chromosomal damage. nih.gov It has also been found to induce unscheduled DNA synthesis, a marker of DNA repair, and DNA strand breaks in the liver of exposed rats. nih.gov Furthermore, evidence of DNA adduct formation has been found in rodents exposed to benzidine. tandfonline.com

The comet assay, a sensitive technique for detecting DNA damage in individual cells, has been used to assess the genotoxicity of benzidine and its structural analogs in human lymphocytes. nih.gov These studies have shown that benzidine is capable of causing DNA damage in these cells. nih.gov Interestingly, the DNA-damaging capacity varies among different benzidine analogs, with 3,3'-diaminobenzidine (B165653) showing greater genotoxicity than benzidine itself in this assay. nih.gov

The following table provides a summary of the genotoxic effects of benzidine observed in different test systems.

| Test System | Endpoint | Result | Reference |

| Human and Rodent Cells (in vitro) | Chromosomal Aberrations, Sister Chromatid Exchange, DNA Damage | Positive | tandfonline.com |

| Mice (in vivo) | Micronuclei in Bone-Marrow Cells | Positive | nih.gov |

| Rats (in vivo) | Unscheduled DNA Synthesis, DNA Strand Breaks in Liver | Positive | nih.gov |

| Rodents (in vivo) | DNA Adduct Formation | Positive | tandfonline.com |

| Human Lymphocytes (in vitro) | DNA Damage (Comet Assay) | Positive | nih.gov |

Potential for Immunological System Effects

Exposure to benzidine has been associated with potential effects on the immunological system, although the evidence is based on a limited number of studies, primarily in animals. cdc.govcanada.ca The immune system is a complex network of cells and organs that protect the body against disease, and chemical-induced immunotoxicity can lead to either immunosuppression (reduced immune function) or immunoenhancement (exaggerated immune responses, such as allergies or autoimmunity).

Animal studies have provided the most direct evidence for benzidine's immunotoxic potential. In a study with B6C3F1 mice, oral administration of benzidine hydrochloride for five consecutive days resulted in diminished immunological function. canada.ca The observed effects included reduced responses of B-cells and T-cells to mitogens, decreased natural killer (NK) cell activity, delayed hypersensitivity responses, and reduced resistance to infection. canada.ca Another study in mice also reported alterations in several immune response assays following exposure to benzidine, including changes in the spleen-to-body weight ratio and T-cell responses. cdc.govnih.gov

In humans, the data on the immunological effects of benzidine exposure are less clear and often confounded by concurrent exposure to other chemicals. nih.gov One study of Japanese workers occupationally exposed to both benzidine and β-naphthylamine found that while the total NK cell activity against a cancer cell line was normal, the number of circulating NK cells mediating this activity was increased. nih.gov This suggests a decrease in the cytotoxic activity per NK cell. nih.gov However, it is difficult to attribute this effect solely to benzidine due to the co-exposure to β-naphthylamine. nih.gov

The mechanisms by which benzidine may exert its effects on the immune system are not well understood. It is possible that the reactive metabolites of benzidine, which are known to be genotoxic, could also damage immune cells, leading to altered function. nih.gov Additionally, the observation that free radical scavengers can inhibit benzidine-induced DNA damage in lymphocytes suggests that oxidative stress may play a role in its toxicity to immune cells. nih.gov

The following table summarizes key findings from studies on the immunological effects of benzidine.

| Study Population/Model | Exposure | Key Findings | Reference |

| B6C3F1 Mice | Oral gavage with benzidine hydrochloride for 5 days | Reduced B- and T-cell mitogenic responses, reduced NK cell activity, delayed hypersensitivity, reduced resistance to infection. | canada.ca |

| Female B6C3F1 Mice | Oral gavage with benzidine for 5 days | Altered spleen/body weight ratio, altered T-cell response to mitogen and mixed leukocyte antigens, altered NK cell activity. | cdc.govnih.gov |

| Japanese Dyestuff Workers | Occupational exposure to benzidine and β-naphthylamine | Normal total NK cell activity, but decreased cytotoxic activity per NK cell. | nih.gov |

While the available data suggest that benzidine has the potential to affect the immune system, more research is needed to fully characterize these effects and their relevance to human health at different exposure levels. cdc.govcanada.canih.gov

Table of Chemical Compounds Mentioned

| Chemical Name |

| 2,2'-dimethylbenzidine |

| 2-Aminobiphenyl |

| 3,3'-Dichlorobenzidine |

| 3,3'-diaminobenzidine |

| 3,3'-Dimethoxybenzidine |

| 3,3′,5,5′-tetramethylbenzidine |

| 4-Aminobiphenyl |

| Benzidine |

| Benzidine hydrochloride |

| Benzidine sulfate |

| N,N,N',N'-Tetramethylbenzidine |

| o-Tolidine (3,3'-Dimethylbenzidine) |

| β-naphthylamine |

Metabolism and Biotransformation Pathways of Benzidine and Its Sulfate Form

Overview of Benzidine (B372746) Metabolic Pathways in Biological Systems

The biotransformation of benzidine is a complex process involving multiple enzymatic pathways that can lead to either detoxification or metabolic activation to carcinogenic intermediates. iarc.frresearchgate.net In biological systems, particularly in humans, the primary metabolic routes for benzidine include N-acetylation, N-glucuronidation, and oxidation, which are often competing pathways. researchgate.net The liver is the principal site for these metabolic conversions. researchgate.net Pathways such as N-acetylation and N-glucuronidation are generally considered Phase II conjugation reactions that facilitate excretion. researchgate.netdrughunter.com However, these pathways can also play a role in the bioactivation of benzidine. iarc.frresearchgate.net

For instance, benzidine can be N-acetylated in the liver to form N-acetylbenzidine (ABZ) and subsequently N,N'-diacetylbenzidine (DABZ). iarc.frnih.gov Alternatively, it can undergo N-glucuronidation. nih.govnih.gov The acetylated metabolites can be N-oxidized by hepatic enzymes. iarc.fr These metabolites, particularly N-glucuronides, are transported to the bladder via the bloodstream and renal filtration. iarc.fr In the acidic environment of the urine, the N-glucuronide conjugates are acid-labile and can hydrolyze, releasing reactive arylamine and N-hydroxy arylamine metabolites. iarc.frresearchgate.netnih.gov These reactive species can then be further activated within the bladder urothelium, for example, through peroxidation by prostaglandin (B15479496) H synthase, leading to the formation of DNA adducts that are critical in initiating bladder cancer. iarc.frnih.gov

The relative importance of these pathways can vary significantly between species. In humans, both N-acetylation and N-glucuronidation are major pathways. nih.govnih.gov In contrast, dogs are considered a "non-acetylator" species, and N-glucuronidation is the predominant route. nih.gov Rats, on the other hand, primarily metabolize benzidine to N,N'-diacetylbenzidine with little glucuronidation observed. nih.gov

Phase I Biotransformation Mechanisms

Phase I metabolism involves the initial modification of benzidine, primarily through oxidation reactions, which introduce or unmask polar functional groups, preparing the compound for Phase II conjugation or, in some cases, activating it into a reactive form. researchgate.net

N-oxidation is a critical activation step for acetylated benzidine metabolites. nih.gov Studies using rat and mouse liver fractions have shown that N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ) undergo N-oxidation. oup.com The N-oxidation of ABZ can result in two different products: the arylhydroxylamine, N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ), and the arylhydroxamic acid, N-hydroxy-N-acetylbenzidine (N-OH-ABZ). oup.com In both rats and mice, the formation of N'-OH-ABZ was found to be somewhat faster than the formation of N-OH-ABZ. oup.com The oxidation of DABZ yields N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ). psu.edu This N-hydroxylated metabolite can be further activated by hepatic N,O-acyltransferase, forming an electrophilic intermediate that can bind to DNA and RNA. psu.edu A proposed major pathway for the formation of the highly toxic N-OH-DABZ is the sequence: Benzidine → ABZ → N'-OH-ABZ → N-OH-DABZ. oup.com

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are centrally involved in the Phase I oxidation of benzidine and its derivatives. osu.edunih.gov Studies using rat liver microsomes have specifically implicated the CYP1A subfamily, namely CYP1A1 and CYP1A2, in the NADPH-dependent oxidation of benzidine. psu.eduoup.comoup.com This enzymatic reaction has been shown to produce 3-hydroxybenzidine (B12738265) as a metabolite. psu.eduoup.com The involvement of CYP1A1/1A2 was confirmed through inhibition studies, where specific inhibitors like ellipticine (B1684216) and α-naphthoflavone significantly reduced benzidine metabolism. nih.govpsu.eduoup.com Similarly, the metabolism of both N-acetylbenzidine and N,N'-diacetylbenzidine in rat liver microsomes was found to be almost completely inhibited by these specific CYP1A1/1A2 inhibitors. nih.gov While CYP enzymes are crucial for hepatic metabolism, other enzymes like prostaglandin H synthase are more relevant for the activation of benzidine metabolites in extrahepatic tissues such as the bladder epithelium, which has low levels of CYP450. nih.govnih.gov

Phase II Biotransformation Mechanisms

Phase II reactions involve the conjugation of benzidine or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their elimination from the body. researchgate.netdrughunter.com Key Phase II enzymes in benzidine metabolism include N-acetyltransferases and UDP-glucuronosyltransferases. researchgate.netcanada.ca

N-acetylation is a major pathway in the metabolism of benzidine, catalyzed by cytosolic N-acetyltransferase (NAT) enzymes using acetyl-CoA as a cofactor. canada.caresearchgate.net This process involves the sequential acetylation of benzidine, first to N-acetylbenzidine (ABZ) and then to N,N'-diacetylbenzidine (DABZ). iarc.fr In humans, two distinct NAT enzymes, NAT1 and NAT2, are involved in this process. researchgate.netnih.govnih.gov

Kinetic studies have demonstrated that both benzidine and N-acetylbenzidine are substrates for both NAT1 and NAT2. nih.gov However, research using human recombinant enzymes shows that N-acetylbenzidine is a preferred substrate for NAT1, as indicated by a much higher clearance ratio (Vmax/Km) for NAT1 compared to NAT2. nih.govaacrjournals.org The lower Km values for benzidine compared to N-acetylbenzidine for both enzymes suggest that at low exposure levels, the metabolism of benzidine is favored over that of its monoacetylated form. nih.govaacrjournals.org In human liver slice experiments, incubation with benzidine resulted in the production of more N-acetylbenzidine than the parent compound, confirming the efficiency of this pathway. iarc.frnih.gov These studies collectively indicate that NAT1 plays a predominant role in the N-acetylation of benzidine and its metabolites. nih.gov

Table 1: In Vitro Kinetic Parameters for Benzidine and N-Acetylbenzidine Metabolism by Human NAT1 and NAT2 This table is interactive. You can sort and filter the data.

| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg) | Clearance (Vmax/Km) |

|---|---|---|---|---|

| Benzidine | NAT1 | 254 ± 38 | 13.7 ± 0.5 | 0.054 |

| Benzidine | NAT2 | 33.3 ± 1.5 | 0.033 ± 0.001 | 0.001 |

| N-Acetylbenzidine | NAT1 | 1380 ± 90 | 25.4 ± 0.8 | 0.018 |

| N-Acetylbenzidine | NAT2 | 471 ± 23 | 0.016 ± 0.001 | 0.000034 |

Data sourced from Zenser et al. (1996). nih.govaacrjournals.org

The gene for NAT2 is polymorphic, leading to significant inter-individual differences in acetylation capacity. researchgate.netbesjournal.com Individuals can be categorized as "slow," "intermediate," or "rapid" acetylators based on their NAT2 genotype. canada.ca The slow acetylator phenotype results from mutations that lead to decreased enzyme activity or stability. researchgate.net

In addition to NAT2, polymorphisms in the NAT1 gene may also influence susceptibility. nih.gov For example, a higher average acetylation ratio was observed in human liver slices from individuals possessing the NAT1*10 allele, which is considered a rapid NAT1 genotype. nih.govaacrjournals.org This suggests that the interplay between different NAT genotypes is a complex factor in determining individual cancer risk following benzidine exposure. researchgate.net

N-Glucuronidation Processes

N-glucuronidation is a significant metabolic pathway for benzidine and its metabolites, playing a dual role in both detoxification and transport of carcinogenic intermediates. helsinki.fitandfonline.com This process involves the conjugation of glucuronic acid to the nitrogen atoms of aromatic amines, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.ai The addition of the glucuronic acid moiety increases the water solubility of the compounds, facilitating their excretion. ontosight.aiontosight.ai

Human liver tissue demonstrates a capacity for both extensive N-acetylation and N-glucuronidation of benzidine. capes.gov.brnih.gov Benzidine and its monoacetylated metabolite, N-acetylbenzidine (ABZ), are substrates for glucuronidation, forming benzidine N-glucuronide and N-acetylbenzidine N'-glucuronide, respectively. tandfonline.comnih.gov However, N,N'-diacetylbenzidine (DABZ) is not observed to undergo N-glucuronidation. tandfonline.com Studies using cDNA-expressed human UGTs have identified UGT1A9 and UGT1A4 as the primary enzymes responsible for the glucuronidation of benzidine and its metabolites. researchgate.net

A critical aspect of N-glucuronides of aromatic amines is their instability in acidic environments. helsinki.firesearchgate.net The N-glucuronides of benzidine, N-acetylbenzidine, and N'-hydroxy-N-acetylbenzidine are acid-labile. capes.gov.brnih.gov For instance, the N-glucuronides of benzidine and ABZ have a short half-life of approximately 5 minutes at a pH of 5.3. tandfonline.com This acid lability is crucial in the context of bladder cancer. The relatively stable glucuronide conjugates are formed in the liver, transported through the bloodstream to the kidneys, and excreted into the bladder. iarc.fr The acidic pH of urine can then hydrolyze these conjugates, releasing the parent arylamines or their N-hydroxy metabolites within the bladder lumen. helsinki.firesearchgate.net This "recycling" mechanism delivers potentially carcinogenic compounds directly to the urothelial tissue, where they can undergo further metabolic activation. tandfonline.com

O-Acetylation in Target Organs (e.g., Bladder)

O-acetylation is a critical metabolic activation step for N-hydroxylated aromatic amines, particularly within target organs like the urinary bladder. nih.goviarc.fr This pathway is distinct from N-acetylation, which is often considered a detoxification step. aacrjournals.org The enzyme responsible for this bioactivation is N-acetyltransferase 1 (NAT1), which is present in the bladder epithelium. nih.goviarc.fr

The process begins with N-hydroxylated metabolites, such as N'-hydroxy-N-acetylbenzidine, which are transported to the bladder. nih.gov Within the bladder tissue, NAT1 catalyzes the transfer of an acetyl group from a donor molecule to the hydroxyl group of the N-hydroxy metabolite, forming an N-acetoxy ester. nih.goviarc.fr These N-acetoxy esters are highly unstable and can spontaneously break down (heterolytic fission) to form highly reactive electrophilic aryl nitrenium ions. aacrjournals.org These nitrenium ions can then readily react with DNA, forming covalent adducts that are believed to initiate the process of carcinogenesis. nih.goviarc.fr

The predominant DNA adduct found in the exfoliated bladder cells of workers exposed to benzidine is N′-(deoxyguanosin-8-yl)-N-acetylbenzidine. capes.gov.brnih.gov The formation of this specific adduct points to a metabolic sequence involving N-monoacetylation, followed by N'-hydroxylation in the liver, and culminating in NAT1-mediated O-acetylation within the bladder. nih.gov Genetic variations in the NAT1 enzyme, such as the NAT1*10 allele, have been associated with higher levels of aromatic amine-DNA adducts in the human bladder, suggesting a link between increased NAT1 activity and elevated cancer risk. aacrjournals.org

O-Sulfonation and Sulfotransferase Activity

O-sulfonation represents another important pathway for the metabolic activation of N-hydroxylated benzidine metabolites, particularly in the liver. psu.edunih.gov This reaction is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. nih.govoup.com

The N-hydroxylated metabolite, N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ), is a key substrate for this activation pathway. psu.edunih.gov While generally considered a detoxification process for many xenobiotics, sulfonation of N-hydroxy arylamines results in the formation of highly reactive sulfate (B86663) esters. oup.com These esters are unstable and can break down to form electrophilic nitrenium ions that readily bind to nucleophilic sites on DNA and other macromolecules, leading to genotoxicity. psu.edunih.gov

Studies have shown that hepatic sulfotransferases in rats and mice can effectively esterify N-OH-DABZ into a reactive electrophile. nih.gov This pathway is considered a significant contributor to the hepatocarcinogenicity of benzidine observed in these rodent species. psu.edunih.gov In vitro experiments have demonstrated that in the presence of PAPS, liver cytosol from rats and mice metabolizes N-OH-DABZ, and the resulting reactive intermediate can be trapped with methionine to form 3-methylmercapto-N,N'-diacetylbenzidine. nih.gov The rate of this sulfotransferase activity varies between species. nih.gov

Table 1: Comparative Sulfotransferase Activity in Rodent Liver Cytosol

| Species | N-OH-DABZ Metabolism Rate (nmol/min/mg protein) | N-OH-AAF Metabolism Rate (nmol/min/mg protein) |

|---|---|---|

| Rat | 2.5 | 4.3 |

| Mouse | 0.5 | <0.05 |

| Hamster | Not Detected (<0.05) | Not Detected (<0.05) |

Data sourced from Morton et al. (1980). nih.gov N-OH-AAF (N-hydroxy-2-acetylaminofluorene) is included for comparison.

Formation and Biological Fate of Benzidine Metabolites

Detection and Significance of Mono- and Diacetylated Benzidines

Mono- and diacetylated benzidines, specifically N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ), are key metabolites in the biotransformation of benzidine. nih.govcdc.gov Their detection in biological samples, primarily urine, serves as a crucial biomarker for assessing occupational exposure to benzidine and benzidine-based dyes. cdc.govcdc.gov Analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC/MS) are employed to quantify these metabolites. cdc.govcdc.goviaea.org Detection limits can be as low as 0.25 µg/L for benzidine and ABZ, and 0.5 µg/L for DABZ in urine. cdc.gov

The significance of these acetylated metabolites extends beyond exposure monitoring. The balance between mono- and diacetylation is a critical determinant of benzidine's toxicological fate. N-acetylation is catalyzed by N-acetyltransferase (NAT) enzymes. aacrjournals.org While N,N'-diacetylation is generally considered a detoxification pathway that leads to excretion, N-monoacetylation is a pivotal step in the bioactivation cascade. nih.gov

N-acetylbenzidine can be further metabolized via N-hydroxylation to form N'-hydroxy-N-acetylbenzidine, a proximate carcinogen. nih.gov This monoacetylated intermediate is a substrate for further activation in target tissues like the bladder. capes.gov.brnih.gov Therefore, the presence and relative proportions of ABZ and DABZ reflect the dynamic interplay between detoxification and activation pathways within an individual, which can be influenced by genetic polymorphisms in NAT enzymes. oncotarget.comcdc.gov

Intermediate Metabolites and Their Reactivity with Biomolecules

The carcinogenicity of benzidine is mediated by the formation of highly reactive intermediate metabolites that can covalently bind to cellular macromolecules, most importantly DNA. iarc.fr Several key reactive intermediates have been identified.

One major pathway involves the N-oxidation of N-acetylbenzidine to form N'-hydroxy-N-acetylbenzidine . nih.gov This N-hydroxylamine can then be O-acetylated in the bladder or O-sulfonated in the liver to form unstable esters. nih.govnih.gov These esters spontaneously decompose to yield a highly electrophilic aryl nitrenium ion . aacrjournals.org This nitrenium ion is a potent reactant that primarily targets the C8 position of guanine (B1146940) bases in DNA, forming the major adduct, N'-(deoxyguanosin-8-yl)-N-acetylbenzidine (dG-C8-ABZ). capes.gov.brpsu.edu This adduct has been identified in the urothelial cells of exposed workers and is considered a critical lesion in the initiation of bladder cancer. capes.gov.brnih.gov

Comparative Metabolism and Interspecies Differences

Significant interspecies differences exist in the metabolism of benzidine, which accounts for the variation in target organ carcinogenicity observed across different species. cdc.govnih.gov In humans and dogs, the primary target organ for benzidine-induced cancer is the urinary bladder, whereas in rodents such as rats, mice, and hamsters, the liver is the main target. cdc.govnih.gov These differences are largely attributed to species-specific variations in the activities of key metabolic enzymes. nih.gov

N-Acetylation and N-Glucuronidation: The balance between N-acetylation and N-glucuronidation pathways differs markedly among species.

Dogs are known as a "non-acetylator" species and exhibit very low N-acetyltransferase activity. capes.gov.brnih.gov Consequently, in dogs, N-glucuronidation is the major metabolic pathway for benzidine. capes.gov.brnih.gov The lack of acetylation prevents the formation of N-acetylated intermediates, but the transport of N-hydroxy-benzidine glucuronide to the bladder and its subsequent hydrolysis is a key mechanism.

Rats extensively metabolize benzidine to N,N'-diacetylbenzidine (DABZ), with little glucuronidation observed. capes.gov.brnih.gov The high rate of diacetylation is a detoxification pathway that, along with efficient hepatic O-sulfonation of N-OH-DABZ, directs the carcinogenic effect towards the liver. nih.govcdc.gov

Humans display a more balanced metabolic profile, with both extensive N-acetylation and N-glucuronidation occurring in the liver. capes.gov.brnih.gov Unlike rats, human liver rapidly deacetylates N-acetylbenzidine, preventing the accumulation of the fully detoxified N,N'-diacetylbenzidine. nih.gov This results in a significant concentration of N-acetylbenzidine and its N'-glucuronide, which can be transported to the bladder for activation. tandfonline.comnih.gov

Sulfotransferase Activity: Hepatic sulfotransferase activity also shows species-specific variation. Rat liver exhibits high sulfotransferase activity towards N-OH-DABZ, which is consistent with the liver being the primary target organ for cancer. nih.gov Mouse liver has lower, but still significant, activity, while hamster liver cytosol shows no detectable sulfotransferase activity for this substrate. nih.gov These metabolic differences underscore the importance of choosing appropriate animal models for extrapolating carcinogenicity data to humans and highlight the complex interplay of multiple pathways in determining organ-specific toxicity. cdc.govnih.gov

Table 2: Summary of Interspecies Differences in Benzidine Metabolism

| Species | Primary Target Organ for Carcinogenicity | Dominant Metabolic Pathways |

|---|---|---|

| Human | Bladder nih.gov | N-acetylation and N-glucuronidation; Bladder O-acetylation capes.gov.brnih.gov |

| Dog | Bladder nih.gov | N-glucuronidation (major); Low N-acetylation capes.gov.brnih.gov |

| Rat | Liver nih.gov | Extensive N,N'-diacetylation; Hepatic O-sulfonation nih.govnih.gov |

| Mouse | Liver nih.gov | Hepatic O-sulfonation nih.gov |

Biotransformation of Benzidine-Based Dyes to Benzidine in vivo

The in vivo biotransformation of benzidine-based dyes into the carcinogenic aromatic amine, benzidine, is a critical area of metabolic study. While these dyes themselves may not be classified as carcinogenic, their metabolism within the body can release benzidine, a known human urinary bladder carcinogen. asm.orgmdpi.com This metabolic conversion is a general phenomenon anticipated for all dyes within this chemical class. researchgate.net The primary mechanism for this transformation is the reductive cleavage of the azo linkages (-N=N-) present in the dye molecules. nih.govepa.govtandfonline.com This process is catalyzed by enzymes known as azoreductases, which are found in various biological systems within the body. epa.gov

Studies involving workers in industries such as textile dyeing, paper printing, and leather finishing who were exposed to benzidine-based dyes like Direct Black 38 have shown a higher incidence of urinary bladder cancer. researchgate.net This provides evidence that the azoreduction of these dyes occurs in humans. researchgate.net Research has demonstrated that after ingestion, benzidine-based dyes can be metabolized to aromatic amines by intestinal microorganisms. tandfonline.comiarc.fr The resulting benzidine can then be transported to other tissues, where it may undergo further metabolic modifications, leading to the formation of reactive species that can bind to DNA. researchgate.net

A study on the metabolism of Direct Black 38 using a semicontinuous culture system that mimics the human large intestine identified several metabolites over a seven-day period. The metabolites were identified as benzidine, 4-aminobiphenyl (B23562), monoacetylbenzidine, and acetylaminobiphenyl. asm.orgresearchgate.net Benzidine concentration peaked after 24 hours, accounting for 39.1% of the initial dye added. asm.orgresearchgate.net However, its levels subsequently declined, and by the seventh day, acetylaminobiphenyl was the predominant metabolite, representing 51.1% of the parent compound. asm.orgresearchgate.net

The metabolic capability of intestinal bacteria has been demonstrated for several benzidine-based dyes. In vitro anaerobic incubations with rat intestinal microorganisms have shown the reduction of Direct Black 38, Direct Red 2, and Direct Blue 15, leading to the formation of benzidine, 3,3′-dimethylbenzidine, and 3,3′-dimethoxybenzidine, respectively. iarc.frscilit.com

Table 1: Metabolites of Direct Black 38 Identified in a Human Intestinal Microbiota Model

| Metabolite | Peak Level (% of Parent Compound) | Time to Peak Level |

|---|---|---|

| Benzidine | 39.1% | 24 hours |

| Acetylaminobiphenyl | 51.1% | 7 days |

| 4-Aminobiphenyl | Not specified | Not specified |

| Monoacetylbenzidine | Not specified | Not specified |

Data sourced from studies on the metabolism of Direct Black 38 by human intestinal microbiota. asm.orgresearchgate.net

Role of Azoreductase Activity in Intestinal Bacteria and Liver

Azoreductase activity is present in both the liver, mediated by enzymes such as CYPs and NQO1, and the intestinal microbiota. researchgate.net However, a significant body of evidence suggests that the azoreductase activity of intestinal bacteria is the primary driver of the reductive cleavage of benzidine-based dyes. nih.govtandfonline.comiarc.fr Some studies indicate that the efficiency of bacterial azoreductase can be over 100 times greater than that of liver azoreductases. canada.ca

The intestinal lumen provides an anaerobic environment conducive to the activity of azoreductases produced by a wide variety of gut bacteria, including various species of anaerobic bacteria such as those from the genus Clostridium. iarc.frcanada.ca These bacterial enzymes are capable of reducing both water-soluble and insoluble azo dyes. nih.gov The azoreductases found in bacteria are broadly categorized into flavin-dependent (NADH or NADPH preferred) and flavin-free types. nih.gov

While hepatic enzymes can also catalyze the reduction of the azo bond, their physiological significance in the initial breakdown of ingested azo dyes may be less critical compared to the intestinal flora. iarc.frresearchgate.net The metabolites produced by the intestinal microbiota, namely the free aromatic amines, are then absorbed and can undergo further metabolic activation in the liver and other tissues. researchgate.net

Table 2: Benzidine-Based Dyes and their Reduction Products by Intestinal Bacteria

| Benzidine-Based Dye | Corresponding Aromatic Amine Released |

|---|---|

| Direct Black 38 | Benzidine |

| Direct Red 2 | 3,3′-Dimethylbenzidine |

| Direct Blue 15 | 3,3′-Dimethoxybenzidine |

This table summarizes the findings from in vitro studies with rat intestinal microorganisms. iarc.frscilit.com

Genotoxicity and Mutagenicity Studies of Benzidine and Its Sulfate Form

Mechanisms of Genotoxicity

The genotoxicity of benzidine (B372746) is not direct but requires metabolic activation to exert its damaging effects on genetic material. nih.gov The primary mechanism involves its conversion into reactive electrophilic derivatives that can bind to DNA, leading to a cascade of genotoxic outcomes. nih.govcdc.govchemicalbook.com This metabolic activation occurs through multiple pathways, including N-oxidation by cytochrome P-450 enzymes, particularly in the liver, and peroxidative activation in various tissues. nih.govchemicalbook.compic.int The resulting reactive intermediates, such as N-hydroxyarylamines, can form covalent bonds with DNA, creating DNA adducts. pic.intnih.govinchem.org The formation of these adducts is a critical initiating event in its mutagenic and carcinogenic process. Furthermore, the metabolic activation of benzidine can also lead to the generation of reactive oxygen species (ROS), which cause oxidative DNA damage, another contributing factor to its genotoxicity. researchgate.net

Benzidine has demonstrated mutagenic activity across a wide range of biological systems. It has been shown to be mutagenic in bacteria and plants. pic.intnih.govinchem.org In various assays utilizing yeast, benzidine induced mitotic gene conversion and DNA damage, although not gene mutation. chemicalbook.comnih.govinchem.org Studies using cultured mammalian cells, including human cells, and in vivo experiments in rodents have consistently shown that benzidine and its metabolites can cause genetic damage. chemicalbook.com The mutagenic potential is often dependent on the presence of a metabolic activation system, highlighting the role of its metabolites in inducing these effects. nih.gov

A significant aspect of benzidine's genotoxicity is its ability to induce clastogenic effects, which are structural changes to chromosomes. nih.gov Research has demonstrated that benzidine induces chromosomal aberrations in rodent cells both in vitro and in vivo. pic.intnih.govinchem.org Furthermore, workers occupationally exposed to benzidine or benzidine-based dyes have shown higher levels of chromosomal aberrations in their white blood cells compared to unexposed individuals. chemicalbook.compic.int

Benzidine exposure is also strongly associated with micronucleus formation. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, serving as a biomarker for genotoxic events. Benzidine has been shown to increase the frequency of micronucleated bone-marrow cells in mice and other rodents in vivo. nih.govpic.intnih.govinchem.org In aquatic toxicology studies, benzidine treatment led to a dose-dependent increase in both chromosomal aberrations in kidney cells and the formation of micronucleated erythrocytes in the common carp (B13450389) (Cyprinus carpio). nih.gov

Benzidine and its reactive metabolites can directly damage the DNA backbone, leading to the formation of DNA strand breaks. This has been observed in the liver of exposed rats and in various rodent cells both in vitro and in vivo. nih.govpic.intnih.govinchem.org

Another key indicator of DNA damage and subsequent repair is unscheduled DNA synthesis (UDS). UDS is the synthesis of DNA that occurs outside of the normal S-phase of the cell cycle, representing a DNA repair mechanism. Benzidine has been found to induce UDS in the cells of rodents treated in vivo, as well as in both human and rodent cells in vitro. pic.intnih.govinchem.org The induction of DNA strand breaks and UDS provides further evidence of the DNA-damaging capabilities of this compound. nih.gov

In vitro and In vivo Genotoxicity Assays

A variety of standardized genotoxicity assays, both in vitro and in vivo, have been employed to characterize the mutagenic and clastogenic profile of benzidine and its sulfate (B86663) form.

The Ames test, which uses various strains of Salmonella typhimurium to detect chemical mutagens, is a widely used bacterial mutagenicity assay. Benzidine has been extensively tested using this system. The results consistently show that benzidine is mutagenic, particularly in the presence of a mammalian metabolic activation system, typically a rat liver S9 mix. nih.govoup.comresearchgate.net This confirms that benzidine itself is a pro-mutagen, requiring conversion to reactive metabolites to induce mutations in the bacterial DNA. chemicalbook.comoup.com Mutagenic activity has been observed in Salmonella strains TA98 and TA100. oup.comresearchgate.net Some benzidine analogues, such as 3,3′-dichlorobenzidine, have also been shown to be potent mutagens in this assay. oup.com

| Test Compound | Salmonella Strain | Metabolic Activation (S9) | Result | Source |

|---|---|---|---|---|

| Benzidine | TA98 | With | Mutagenic | oup.comresearchgate.net |

| Benzidine | TA100 | With | Mutagenic | oup.comresearchgate.net |

| Benzidine | TA98 / TA100 | Without | Little or no mutagenicity | capes.gov.br |

| o-Tolidine | TA98 / TA100 | With | Mutagenic | nih.gov |

| o-Dianisidine | TA98 / TA100 | With | Mutagenic | nih.gov |

In vivo mammalian genotoxicity assays provide crucial data on the effects of a substance in a whole organism. The bone marrow micronucleus test is a key assay in this category. Studies in mice have shown that benzidine administration leads to a significant increase in the frequency of micronucleated cells in the bone marrow. nih.govnih.gov This positive result in the bone marrow micronucleus test is a strong indicator of in vivo clastogenic or aneugenic (whole chromosome loss) activity. nih.govpic.int These findings in mammalian systems corroborate the broader evidence of benzidine's ability to cause chromosomal damage. pic.int

| Assay | Test System | Effect Observed | Source |

|---|---|---|---|

| Bone Marrow Micronucleus Test | Mouse | Increased frequency of micronucleated cells | nih.govnih.gov |

| Chromosomal Aberration Assay | Rodent | Induction of chromosomal aberrations | nih.govinchem.org |

| DNA Strand Break Assay | Rat (liver) | Induction of DNA strand breaks | nih.govnih.gov |

| Unscheduled DNA Synthesis (UDS) | Rodent | Induction of UDS | nih.govinchem.org |

| Micronucleus Test / Chromosomal Aberration | Common Carp (Cyprinus carpio) | Increased micronucleated erythrocytes and chromosomal aberrations | nih.gov |

Biological Monitoring and Biomarkers of Genotoxic Exposure

Biological monitoring is essential for assessing the genotoxic risk from benzidine exposure, offering a direct measure of the carcinogen's interaction with cellular macromolecules. This method provides a more precise evaluation of individual exposure and potential harm compared to ambient monitoring. Key biomarkers for benzidine exposure include DNA adducts in various cells and tissues and hemoglobin adducts in red blood cells. researchgate.net

Quantitation of DNA Adducts in Exfoliated Cells and Tissues

The formation of DNA adducts, where a carcinogen binds to DNA, is a critical initiating step in cancer development. nih.gov For benzidine, a primary DNA adduct formed is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov Quantifying these adducts in exfoliated urothelial cells from urine and other accessible tissues directly measures the genotoxic damage from benzidine.

Cross-sectional studies of workers occupationally exposed to benzidine and its dyes have shown significantly elevated levels of specific benzidine-DNA adducts in their exfoliated urothelial cells compared to unexposed individuals. pnas.orgnih.gov Research has confirmed that the predominant adduct found in these cells is an N-acetylated form, suggesting that monofunctional acetylation is an activation step for benzidine, rather than a detoxification pathway. pnas.org A strong correlation has been established between the levels of these adducts in both exfoliated urothelial cells and peripheral white blood cells (WBCs), reinforcing the utility of WBCs as a surrogate for monitoring DNA damage in the target tissue for bladder cancer. nih.gov The sum of urinary benzidine and its metabolites, N-acetylbenzidine and N,N'-diacetylbenzidine, also correlates with the adduct levels in both cell types. nih.gov

Furthermore, studies have highlighted the influence of urinary pH on adduct levels. Workers with more acidic urine (pH < 6) exhibited tenfold higher DNA adduct levels in urothelial cells compared to those with more alkaline urine (pH ≥ 7), even after adjusting for the internal dose. aacrjournals.org This finding suggests that urine pH may be a significant susceptibility factor for bladder cancer caused by aromatic amines. aacrjournals.org

Table 1: Benzidine-DNA Adduct Levels in Exposed Workers vs. Controls

| Biomarker | Cell Type | Exposed Workers (Median Level) | Control Subjects (Median Level) | Reference |

|---|---|---|---|---|

| N'-(deoxyguanosin-8-yl)-N-acetylbenzidine | White Blood Cells (WBC) | 194.4 RAL x 10⁹ | 1.4 RAL x 10⁹ | nih.gov |

| Predominant Urothelial DNA Adduct | Exfoliated Urothelial Cells | Significantly elevated in exposed workers compared to controls. Levels are inversely correlated with urine pH. | pnas.orgaacrjournals.org |

Analysis of Hemoglobin Adducts as Exposure Biomarkers

Hemoglobin (Hb) adducts are valuable biomarkers for assessing exposure to aromatic amines like benzidine. nih.govoup.com Because red blood cells have a lifespan of about 120 days, Hb adducts provide an integrated measure of exposure over several months. researchgate.net Reactive metabolites of benzidine bind to hemoglobin, and the resulting adducts can be quantified as a surrogate for the systemic dose of the carcinogen. researchgate.net

Studies of workers involved in the production of benzidine and benzidine-based dyes have identified and quantified several Hb adducts, including those of benzidine, N-acetylbenzidine (AcBz), 4-aminobiphenyl (B23562) (4ABP), and aniline (B41778), using methods like gas chromatography-mass spectrometry (GC-MS). nih.govoup.comresearchgate.net In these studies, 4ABP and aniline were often the major adducts found quantitatively. nih.govoup.com

Research has demonstrated a significant difference in adduct levels based on the specific type of exposure. Workers directly exposed to benzidine had 10 to 17 times higher adduct levels than workers exposed to benzidine-based dyes. nih.govoup.com The presence of 4ABP and aniline adducts is considered a consequence of exposure to the parent compounds or the metabolic release of the arylamine moiety from benzidine and its dyes. nih.govoup.com The strong correlation observed between 4ABP, benzidine, and AcBz adducts in exposed workers supports this metabolic link. nih.govoup.com The analysis of these stable adducts serves as a reliable method for assessing both recent and cumulative exposure. researchgate.net

Table 2: Key Hemoglobin Adducts Detected in Workers Exposed to Benzidine and Azo Dyes

| Adduct | Detected In | Key Findings | Reference |

|---|---|---|---|

| Benzidine (Bz) | Exposed Workers | Detected in 28 of 33 exposed workers in one study. | oup.com |

| N-acetylbenzidine (AcBz) | Exposed Workers | Found in all 33 exposed workers in one study. | oup.com |

| 4-aminobiphenyl (4ABP) | Exposed Workers and Controls | Quantitatively a major adduct. Levels are 10-17 times higher in benzidine-exposed workers vs. dye-exposed workers. | nih.govoup.com |

| Aniline | Exposed Workers and Controls | Quantitatively a major adduct. Can be metabolically released from azo dyes. | nih.govoup.com |

Advanced Analytical Methodologies for Benzidine Sulfate Research

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are fundamental in the analysis of benzidine (B372746) sulfate (B86663), offering both qualitative and quantitative data. These techniques are often based on the interaction of the compound with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the determination of benzidine, often involving its conversion to a colored azo dye. This method is based on the principle that the concentration of a substance is proportional to the amount of light it absorbs at a specific wavelength. The formation of an azo dye enhances the visibility of benzidine in the UV-Vis spectrum, allowing for its quantification. nih.govmdpi.com

The process typically involves the diazotization of benzidine followed by coupling with a suitable agent, such as H-acid, J-acid, or chromotropic acid, to form a stable and intensely colored azo compound. koreascience.kr The resulting solution is then analyzed using a UV-Vis spectrophotometer, and the absorbance is measured at the wavelength of maximum absorption (λmax) for the specific azo dye formed. pjoes.combiorxiv.org For instance, the degradation of azo dyes, which can release benzidine, is monitored by observing the decrease in the characteristic absorbance peaks in the visible region of the spectrum. nih.gov Studies have shown that UV-Vis spectroscopy can be used to monitor the decolorization of azo dyes, which is indicative of their degradation. pjoes.comnih.gov The change in the UV-Vis absorption spectrum, with characteristic peaks for the dye and its degradation byproducts, provides insight into the reaction kinetics and pathways. mdpi.comusm.edu While UV-Vis spectrophotometry is a valuable tool, it is important to note that it can be susceptible to interference from other compounds that absorb in the same wavelength range. nih.gov

Chromatographic Methods for Analysis in Complex Biological and Environmental Matrices

Chromatographic techniques are essential for separating benzidine and its metabolites from complex mixtures, such as those found in biological and environmental samples, before their quantification. nih.govcdc.gov These methods provide high resolution and sensitivity, making them indispensable for trace-level analysis.

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC/MS) are powerful tools for the analysis of benzidine. nih.govcdc.gov However, due to the low volatility and thermal instability of benzidine, derivatization is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govcdc.gov Common derivatizing agents include heptafluorobutyric anhydride (B1165640) and pentafluoropropionic anhydride. nih.govresearchgate.net

GC/MS provides definitive identification of benzidine by combining the separation power of GC with the specific detection capabilities of MS. nih.govcdc.gov The mass spectrometer fragments the analyte molecules and produces a unique mass spectrum that serves as a chemical fingerprint. This high degree of specificity makes GC/MS a preferred method for confirmation of benzidine in various matrices. epa.govshimadzu.com Despite its advantages, GC-based methods can be affected by the thermal lability of benzidine and potential losses during sample extraction and concentration. cdc.gov Benzidine has been used as an internal standard in GC/MS methods for the quantification of other compounds like paraphenylenediamine in biological fluids. researchgate.netresearchgate.net

Table 1: GC/MS Methods for Benzidine Analysis

| Sample Matrix | Preparation Method | Detection Limit | Percent Recovery | Reference |

|---|---|---|---|---|

| Urine (total benzidine) | Base hydrolysis, addition of deuterated benzidine as internal standard, extraction with ethyl acetate (B1210297)/pyridine and derivatization with pentafluoropropionic anhydride | 0.5 μg/L | 75 at 10 μg/L; 87 at 100 μg/L | nih.gov |

| Water | Extraction with dichloromethane, derivatization with MTBDMSTFA/NH4I | 0.004 ng/mL | ~102% | researchgate.net |

| Wastewater | Preparation of pentafluoropropionamides (PFP) derivatives | 0.2 pg | 91-103% | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzidine and its metabolites in both biological and environmental samples. nih.govcdc.gov It offers the advantage of analyzing compounds without the need for derivatization, thus avoiding potential issues with thermal degradation. cdc.gov HPLC methods often utilize reversed-phase columns and are coupled with various detectors, including UV and electrochemical detectors. nih.govcdc.gov Electrochemical detection, in particular, is favored for its high sensitivity and selectivity for benzidine. nih.govcdc.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides an even higher level of sensitivity and specificity for the determination of benzidine at ultra-trace levels. researchgate.netscielo.org.mx LC-MS/MS combines the separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. researchgate.netepa.gov This technique is particularly valuable for analyzing complex matrices where interferences are a significant concern. scielo.org.mxnih.gov Methods have been developed for the simultaneous determination of benzidine and other contaminants in water samples using LC-MS/MS. researchgate.net

Table 2: HPLC and LC-MS/MS Methods for Benzidine Analysis

| Analytical Method | Sample Matrix | Detection Limit | Percent Recovery | Reference |

|---|---|---|---|---|

| HPLC/UV | Urine (for benzidine and metabolites) | 180 μg/L | 64.7 at 0.5 ppm to 80.1 at 5 ppm | nih.gov |

| HPLC/EC | Urine | 0.24 μg/L | >89% | nih.gov |

| LC-ESI-MS/MS | Surface Water | 0.004 ng/L | Not specified | researchgate.net |

Ion Chromatography (IC) is the preferred and reliable method for the determination of sulfate ions. portlandpress.comlongdom.org This technique separates ions based on their charge and is highly effective for quantifying inorganic anions like sulfate in various aqueous samples. olympianwatertesting.comfilab.fr IC typically employs a separator column, a suppressor, and a conductivity detector. scispace.comlcms.cz The use of a suppressor reduces the background conductivity of the eluent, thereby enhancing the sensitivity of the measurement. scispace.com

Several variations of the IC method exist, including those with UV detection or conductimetry. portlandpress.com IC has been shown to be a robust method with minimal interference from other anions commonly present in biological and environmental samples. portlandpress.comlongdom.org The method has been validated for measuring sulfate in plasma, serum, and urine, demonstrating good linearity, accuracy, and precision. longdom.org

Table 3: Ion Chromatography Methods for Sulfate Analysis

| Method | Sample Matrix | Detection Limit | Notes | Reference |

|---|---|---|---|---|

| Suppression ion chromatography and conductimetry | Serum | Not specified | Considered a reference method for reliable serum sulfate determination. | portlandpress.com |

| Ion chromatography with UV detection | Human serum | Not specified | Provides comparable data to the suppression ion chromatography method. | portlandpress.com |

| Validated Ion Chromatography | Plasma, Serum, Urine | 27 µmol/L (LOQ) | Demonstrated utility for investigating sulfate levels in human health. | longdom.org |

Immunoassays and Biosensors in Benzidine Metabolite Detection

Immunoassays and biosensors represent a growing field in the detection of benzidine and its metabolites, offering rapid, sensitive, and often portable analytical solutions. nih.govcdc.gov

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), utilize the highly specific binding between an antibody and its target antigen (in this case, benzidine or its metabolites). nih.govnih.gov This specificity allows for the detection of the target analyte even in complex biological samples with minimal sample preparation. researchgate.net The assay typically involves immobilizing a capture antibody on a solid surface, which then binds to the benzidine in the sample. A second, enzyme-labeled antibody is then added, and the subsequent enzymatic reaction produces a measurable signal, often a color change, that is proportional to the amount of benzidine present. nih.govgoogle.com

Biosensors are analytical devices that combine a biological recognition element (like an antibody or enzyme) with a transducer to convert the biological response into a measurable signal. researchgate.netnih.gov For benzidine detection, electrochemical biosensors have shown promise. rsc.orgresearchgate.net For instance, an electrochemiluminescence (ECL) biosensor using a poly(luminol-benzidine sulfate) electrode modified with tyramine (B21549) oxidase has been developed for the detection of dopamine, which is a metabolite. rsc.orgresearchgate.net These sensors can offer high sensitivity and selectivity. researchgate.netresearchgate.net The development of nanomaterial-based biosensors is an active area of research, with the potential for even lower detection limits and real-time monitoring capabilities. researchgate.net

Table 4: Immunoassay and Biosensor Methods for Benzidine and Metabolite Detection

| Technique | Analyte | Detection Limit | Matrix | Reference |

|---|---|---|---|---|

| Radioimmunoassay (RIA) | Diacetyl metabolite of benzidine | 10 pg | Urine | cdc.gov |

| ELISA | Benzodiazepines (as an example of metabolite detection) | 0.1 ng/mg (cut-off) | Hair | nih.gov |

| Electrochemiluminescence (ECL) Biosensor | Dopamine (metabolite) | 0.5 nM | Not specified | rsc.orgresearchgate.net |

Method Development and Validation for Enhanced Sensitivity and Specificity

The continual refinement of analytical methodologies is paramount in the study of benzidine sulfate, driven by the need for greater sensitivity and specificity in its detection and quantification. Method development and validation ensure that analytical procedures are reliable, accurate, and fit for their intended purpose, which is crucial when dealing with compounds of significant environmental and health relevance.

Achieving Lower Detection Limits and Improved Accuracy

The pursuit of lower detection limits for benzidine and its derivatives is a significant focus of modern analytical chemistry. High-performance liquid chromatography (HPLC) has emerged as a preferred technique for the separation of benzidines due to its high selectivity. researchgate.net When coupled with an electrochemical detector, HPLC can achieve a method detection limit (MDL) as low as 0.08 µg/L for benzidine in water samples. nih.govnih.gov This combination is currently favored over older spectrophotometric methods. nih.govnih.gov

Further advancements have been made using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), which offers even greater sensitivity. This method has been successfully used for the ultra-trace level determination of benzidine in surface water, with detection limits significantly lower than the water quality criteria established by the U.S. Environmental Protection Agency (EPA). researchgate.net In one study, benzidine was detected in surface water samples at concentrations ranging from 0.15 to 2.33 ng L−1. researchgate.net